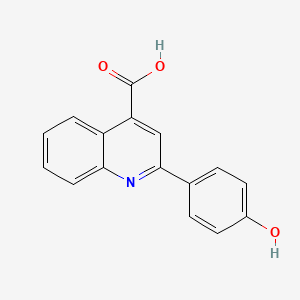

4-ヒドロキシフェニル-2-キノリン-4-カルボン酸

説明

The compound "2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core structure with a hydroxyphenyl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure is related to various quinoline derivatives that have been synthesized and studied for their potential biological activities, including antiallergy, cytotoxic, diuretic, antibacterial, and as inhibitors of specific proteins .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of aminoquinolines with other organic compounds. For instance, 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized by condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . Another approach for synthesizing 4-oxo-3-quinolinecarboxylic acid derivatives involves the C-acylation of beta-keto esters with N-hydroxysuccinimide esters of anthranilic acids . Additionally, the synthesis of 2-carboxy-4-hydroxy-3-quinoline-alkylcarboxylic acids was achieved by condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction and spectroscopic data. For example, the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate were determined and confirmed by these methods . Density functional theory (DFT) calculations can also be used to optimize the geometry and predict the molecular orbital energies, which can be correlated with electronic excitation transitions observed in absorption spectra .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, esterification, and reactions with anions of beta-keto esters. The reactivity can be influenced by the substituents on the quinoline ring, which can lead to the formation of different products with potential biological activities . For instance, the reaction of N-hydroxysuccinimide esters of anthranilic acids with beta-keto ester anions leads to the formation of 4-oxoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by the substituents on the quinoline core. The presence of a carboxylic acid group, for example, can enhance water solubility and contribute to the compound's acidity. The introduction of hydroxy or alkoxy groups can affect the compound's hydrogen bonding capability and, consequently, its biological activity . The steric structure of these compounds can also impact their purification and biological properties .

科学的研究の応用

薬理学的用途

フェニルキノリン-4-カルボン酸誘導体は、4-ヒドロキシフェニル-2-キノリン-4-カルボン酸を含め、潜在的な薬理学的用途が注目されています . これらの化合物は、以下のようなさまざまな分野で有望な結果を示しています。

- 抗癌剤: 癌細胞の増殖を阻害する可能性が研究されています .

- 抗菌剤: これらの化合物は抗菌作用を示しており、新規抗菌薬の開発のための候補となっています .

- 抗炎症剤: これらの化合物は抗炎症作用を示しており、炎症を特徴とする疾患の治療に有益となる可能性があります .

- 抗ウイルス剤: これらの化合物は抗ウイルス作用についても研究されています .

アルカリホスファターゼ阻害剤の開発

4-ヒドロキシフェニル-2-キノリン-4-カルボン酸と密接に関連するキノリン-4-カルボン酸は、アルカリホスファターゼ阻害剤の開発のための非常に強力な足場として調査されてきました . これは、4-ヒドロキシフェニル-2-キノリン-4-カルボン酸も同様の用途で探求できることを示唆しています。

化学合成

4-ヒドロキシフェニル-2-キノリン-4-カルボン酸は、分子量265.27の化学化合物です . これは化学合成で使用され、より複雑な分子の構築におけるビルディングブロックとして機能します .

材料科学

材料科学では、この化合物は、その独特の化学構造により、新規材料の開発に潜在的に使用できます .

クロマトグラフィー

その化学的性質から、4-ヒドロキシフェニル-2-キノリン-4-カルボン酸は、混合物を分離するための実験室技術であるクロマトグラフィーに潜在的に使用できます .

分析研究

作用機序

Target of Action

Similar compounds have been found to inhibit histone deacetylases (hdacs) , and alkaline phosphatases . These enzymes play crucial roles in cellular processes such as gene expression and phosphate metabolism, respectively.

Biochemical Pathways

The inhibition of HDACs and alkaline phosphatases can affect multiple biochemical pathways. HDAC inhibition can lead to an increase in acetylation of histones, thereby influencing gene expression . On the other hand, inhibition of alkaline phosphatases can impact phosphate metabolism .

Result of Action

The molecular and cellular effects of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid’s action would depend on the specific targets it interacts with. For instance, if it inhibits HDACs, it could potentially lead to changes in gene expression . If it inhibits alkaline phosphatases, it could affect phosphate metabolism .

特性

IUPAC Name |

2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)17-15/h1-9,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZJHVJKXJLBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418139 | |

| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6952-34-7 | |

| Record name | 6952-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

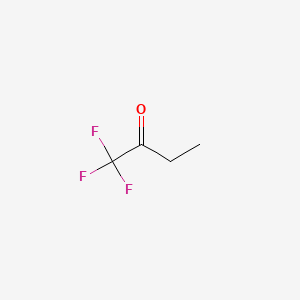

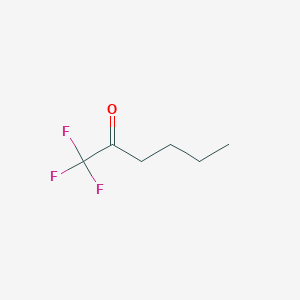

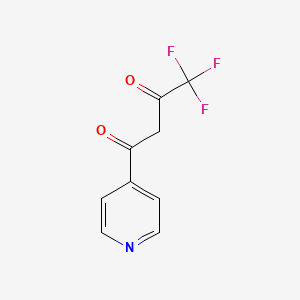

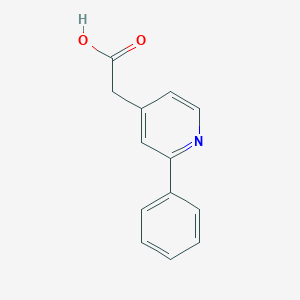

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

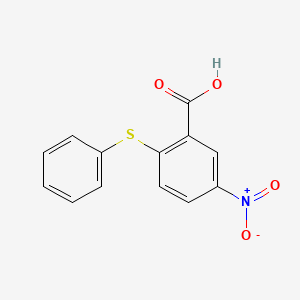

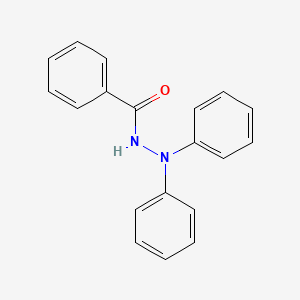

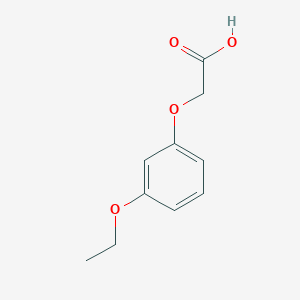

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)